1,10-Decanedithiol

描述

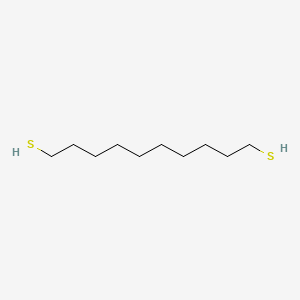

Structure

3D Structure

属性

IUPAC Name |

decane-1,10-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQACRNTVQWTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074464 | |

| Record name | 1,10-Decanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-67-9 | |

| Record name | 1,10-Decanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane-1,10-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-DECANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Decanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1,10-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-Decanedithiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HB35X325C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Decanedithiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 1,10-decanedithiol. This versatile linear dithiol is a valuable building block in organic synthesis and materials science, with significant applications in the formation of self-assembled monolayers, as a crosslinking agent in polymer chemistry, and as a precursor in the synthesis of various sulfur-containing molecules.

Core Chemical and Physical Properties

This compound, also known as decamethylene dimercaptan, is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor. Its bifunctional nature, with a thiol group at each end of a ten-carbon aliphatic chain, dictates its reactivity and utility in a range of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂S₂ |

| Molecular Weight | 206.42 g/mol |

| CAS Number | 1191-67-9 |

| Appearance | Colorless to pale yellow liquid/solid |

| Odor | Strong, stench |

| Melting Point | ~17 °C (62.6 °F)[1] |

| Boiling Point | 171-172 °C (340-342 °F) at 0.5 mmHg |

| Density | 0.95 g/cm³ |

| Solubility | Insoluble in water. Soluble in organic solvents. |

| Refractive Index | 1.499 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available, typically showing signals for -SH protons and the methylene protons of the alkyl chain. |

| ¹³C NMR | Data available, showing characteristic peaks for the carbon atoms in the decane backbone.[2] |

| FTIR | Characteristic peaks for S-H and C-H stretching. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1,10-dibromodecane with thiourea, followed by hydrolysis of the resulting bis-isothiouronium salt. This two-step process provides a reliable route to the desired dithiol.

References

An In-depth Technical Guide to 1,10-Decanedithiol: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,10-decanedithiol, a linear aliphatic dithiol of significant interest in materials science, nanotechnology, and as a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the formation of self-assembled monolayers.

Molecular Structure and Formula

This compound is an organic compound with a ten-carbon aliphatic chain terminated by thiol (-SH) functional groups at both ends. Its chemical structure confers upon it the ability to form strong bonds with metal surfaces, particularly gold, making it a cornerstone molecule in the field of self-assembly and surface functionalization.

Chemical Formula: C₁₀H₂₂S₂[1]

IUPAC Name: decane-1,10-dithiol[1]

Synonyms: 1,10-Dimercaptodecane, Decamethylene dimercaptan[2]

Molecular Structure: The molecule consists of a flexible decane backbone, allowing for conformational changes. The terminal thiol groups are the primary sites of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 206.41 g/mol [1] |

| CAS Number | 1191-67-9[1] |

| Appearance | White to off-white solid or colorless liquid |

| Melting Point | 17 °C |

| Boiling Point | 297.1 °C at 760 mmHg |

| Density | 0.931 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. |

| Odor | Strong, unpleasant (stench) |

| Refractive Index | 1.499 |

| Flash Point | 118 °C |

Spectroscopic data is crucial for the identification and characterization of this compound. Typical spectroscopic signatures include:

-

¹H NMR: Resonances corresponding to the protons of the methylene groups in the alkane chain and the thiol protons.

-

¹³C NMR: Signals for the ten carbon atoms of the decane backbone.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching and the S-H stretching of the thiol groups.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in forming self-assembled monolayers are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 1,10-decanediol. The first step is the conversion of the diol to the corresponding dibromide, followed by the reaction with thiourea to introduce the thiol functional groups.

Step 1: Synthesis of 1,10-Dibromodecane from 1,10-Decanediol

This procedure is adapted from a general method for the synthesis of dibromoalkanes from diols.[3]

-

Materials:

-

1,10-Decanediol

-

48% aqueous hydrobromic acid (HBr)

-

Octane

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,10-decanediol (1 equivalent), 48% aqueous HBr (approximately 3 equivalents per hydroxyl group), and octane.

-

Heat the reaction mixture to 145-150 °C with vigorous stirring.

-

Water and some HBr will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1,10-dibromodecane.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound from 1,10-Dibromodecane

This protocol is based on a general procedure for the synthesis of dithiols from dihalides using thiourea.

-

Materials:

-

1,10-Dibromodecane

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,10-dibromodecane (1 equivalent) and thiourea (2.2 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

A white precipitate of the bis(isothiouronium) salt will form. Cool the mixture and collect the salt by filtration.

-

Suspend the collected salt in water and add a solution of sodium hydroxide (a slight excess based on the salt) with stirring.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the isothiouronium salt to the dithiol.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 1-2.

-

The oily this compound will separate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

Formation of Self-Assembled Monolayers (SAMs) on Gold

This compound is widely used to form self-assembled monolayers on gold surfaces. The following is a general protocol for this application.

-

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound

-

Absolute ethanol (or other suitable solvent)

-

Nitrogen gas

-

-

Procedure:

-

Substrate Preparation: Clean the gold substrate meticulously. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more thorough cleaning, plasma cleaning or piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution) can be used.

-

Solution Preparation: Prepare a dilute solution of this compound in absolute ethanol (typically in the millimolar concentration range, e.g., 1-10 mM).

-

Immersion: Immerse the clean gold substrate into the this compound solution. The self-assembly process begins immediately as the thiol groups form strong coordinative bonds with the gold atoms.

-

Incubation: Allow the substrate to remain in the solution for an extended period (typically 12-24 hours) at room temperature to ensure the formation of a well-ordered and densely packed monolayer.

-

Rinsing: After incubation, carefully remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Drying: Dry the substrate with a gentle stream of nitrogen gas. The gold surface is now functionalized with a self-assembled monolayer of this compound.

-

Key Applications and Logical Relationships

The unique bifunctional nature of this compound makes it a valuable component in various scientific and technological fields.

-

Self-Assembled Monolayers (SAMs): As detailed above, its primary application is in the formation of SAMs on gold and other noble metal surfaces. These functionalized surfaces are used in biosensors, molecular electronics, and for studying surface chemistry.

-

Nanoparticle Functionalization: It is used as a capping agent to stabilize and functionalize metal nanoparticles, preventing their aggregation and allowing for further chemical modifications.

-

Cross-linking Agent: In polymer chemistry, it can act as a cross-linking agent to modify the mechanical and physical properties of polymers.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including macrocycles and other sulfur-containing compounds.[4]

The following diagram illustrates the logical workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

References

An In-depth Technical Guide to 1,10-Decanedithiol (CAS: 1191-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanedithiol is a linear aliphatic dithiol that has garnered significant interest in various scientific and industrial fields. Its bifunctional nature, with thiol groups at both ends of a ten-carbon chain, makes it a versatile building block and surface modification agent. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis and purification protocols, key applications, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor typical of thiols.[1] It is insoluble in water but soluble in many organic solvents.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂S₂ | [3] |

| Molecular Weight | 206.41 g/mol | [3] |

| CAS Number | 1191-67-9 | [3] |

| IUPAC Name | decane-1,10-dithiol | [3] |

| Synonyms | 1,10-Dimercaptodecane, Decamethylene dimercaptan | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Odor | Strong, unpleasant | [1] |

| Melting Point | ~17 °C | [5] |

| Boiling Point | 171-172 °C at 0.5 mmHg | [5] |

| Density | 0.95 g/cm³ | [5] |

| Refractive Index | 1.499 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the thiol groups and the methylene groups in the alkyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Quartet | 4H | -CH₂-SH |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-SH |

| ~1.3 | Multiplet | 12H | -(CH₂)₆- |

| ~1.3 | Triplet | 2H | -SH |

¹³C NMR (Carbon-13 NMR) Data

Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound shows fewer signals than the total number of carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~39 | -CH₂-SH |

| ~34 | -CH₂-CH₂-SH |

| ~29 | -(CH₂)₆- |

| ~28 | -(CH₂)₆- |

| ~25 | -(CH₂)₆- |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands for the S-H and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2920-2850 | C-H stretch (alkane) | Strong |

| 2550 | S-H stretch | Weak |

| 1465 | C-H bend (methylene) | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is dominated by cleavage of the C-C bonds along the alkyl chain.

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 173 | [M - SH]⁺ |

| 140 | [M - 2SH]⁺ |

| Various | [CnH₂n]⁺, [CnH₂nS]⁺ |

Experimental Protocols

Synthesis of this compound from 1,10-Dibromodecane

This protocol describes a common method for the synthesis of this compound via the reaction of 1,10-dibromodecane with thiourea, followed by hydrolysis.

Materials:

-

1,10-dibromodecane

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Bis-isothiouronium Salt: In a round-bottom flask, dissolve 1,10-dibromodecane and a slight excess of thiourea (2.2 equivalents) in ethanol. Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux the mixture for several hours to hydrolyze the isothiouronium salt to the dithiol.

-

Workup: After cooling, acidify the mixture with hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation.

Purification of this compound

Crude this compound can be purified by vacuum distillation to remove non-volatile impurities and byproducts with different boiling points.[4] For higher purity, flash column chromatography on silica gel can be employed, using a non-polar eluent such as a hexane/ethyl acetate mixture.[6][7]

Formation of Self-Assembled Monolayers (SAMs) on Gold

This compound is widely used to form self-assembled monolayers on gold surfaces.[5]

Materials:

-

Gold substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

Ethanol (absolute)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or other suitable cleaning agent.

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Clean the gold substrate thoroughly. A common method is to immerse the substrate in piranha solution for a few minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Prepare a dilute solution (typically 1-10 mM) of this compound in absolute ethanol. Immerse the clean, dry gold substrate in the thiol solution.[8][9]

-

Incubation: Allow the self-assembly process to occur by incubating the substrate in the solution for a period of 12-24 hours at room temperature.[8][9]

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrate under a stream of nitrogen.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Self-Assembled Monolayers (SAMs): The primary application of this compound is in the formation of SAMs on metal surfaces, particularly gold.[5] These highly ordered molecular layers can be used to control surface properties such as wettability, adhesion, and biocompatibility. In drug development, SAMs can be used to create platforms for biosensors, to study protein-surface interactions, and to develop biocompatible coatings for medical devices.

-

Nanoparticle Functionalization: The thiol groups of this compound can bind to the surface of nanoparticles, providing a means to functionalize them. This can improve their stability, solubility, and allow for the attachment of targeting ligands or drug molecules for applications in drug delivery and diagnostics.

-

Intermediate in Organic Synthesis: As a bifunctional molecule, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] It has a strong, unpleasant odor.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is sensitive to air and should be stored under an inert atmosphere.[2]

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for forming a self-assembled monolayer of this compound on a gold substrate.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C10H22S2 | CID 14494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

- 5. if.tugraz.at [if.tugraz.at]

- 6. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 10. zimmerpeacocktech.com [zimmerpeacocktech.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,10-Decanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,10-decanedithiol, a key building block in various fields including drug development, materials science, and nanotechnology. This document outlines a robust two-step synthetic pathway, commencing with the preparation of 1,10-dibromodecane from 1,10-decanediol, followed by its conversion to the target dithiol via a bis(thiouronium) salt intermediate. Detailed experimental protocols for each step are provided, alongside purification methodologies and comprehensive characterization data. The information is structured to be a valuable resource for researchers and professionals requiring high-purity this compound for their work.

Introduction

This compound is a linear alkanedithiol that has garnered significant interest due to its versatile chemical properties. Its two terminal thiol groups allow for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces, providing a powerful tool for modifying surface properties at the molecular level. In the realm of drug development, dithiols are utilized as crosslinking agents and in the synthesis of various therapeutic agents. The purity of this compound is paramount for these applications, as impurities can lead to defects in SAMs or unwanted side reactions in complex synthetic schemes. This guide presents a reliable method for the synthesis of high-purity this compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1,10-decanediol. The overall synthetic scheme is presented below.

Caption: Overall synthetic pathway for this compound.

The initial step involves the conversion of 1,10-decanediol to 1,10-dibromodecane. This is followed by the reaction of the dibromide with thiourea to form a stable bis(thiouronium) salt intermediate. The final step is the alkaline hydrolysis of this intermediate to yield the desired this compound.

Experimental Protocols

Synthesis of 1,10-Dibromodecane

This protocol describes the synthesis of 1,10-dibromodecane from 1,10-decanediol.

Materials:

-

1,10-Decanediol

-

48% aqueous Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H2SO4)

-

n-Heptane

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A mixture of 1,10-decanediol (1.0 eq), 48% aqueous HBr (6.0 eq), and n-heptane is heated to reflux with vigorous stirring.

-

Concentrated H2SO4 (1.8 eq) is added dropwise to the refluxing mixture over a period of 1 hour.

-

The reaction mixture is refluxed for an additional 48 hours, with the water being removed by a Dean-Stark trap.

-

After cooling to room temperature, the heptane layer is separated, and the aqueous layer is extracted with heptane.

-

The combined organic layers are washed with water, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield crude 1,10-dibromodecane.

-

The crude product is purified by vacuum distillation.

Caption: Workflow for the synthesis of 1,10-dibromodecane.

Synthesis of this compound

This protocol details the conversion of 1,10-dibromodecane to this compound.

Materials:

-

1,10-Dibromodecane

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Formation of the Bis(thiouronium) Salt: A solution of 1,10-dibromodecane (1.0 eq) and thiourea (2.2 eq) in ethanol is heated at reflux for 6 hours. The resulting white precipitate of decane-1,10-bis(thiouronium) dibromide is collected by filtration, washed with cold ethanol, and dried.

-

Alkaline Hydrolysis: The bis(thiouronium) salt is added to a solution of sodium hydroxide (2.5 eq) in water and heated at reflux for 3 hours under a nitrogen atmosphere.

-

Acidification and Extraction: The reaction mixture is cooled in an ice bath and acidified with concentrated HCl. The resulting mixture is extracted with diethyl ether.

-

Workup: The combined organic extracts are washed with water and brine, then dried over anhydrous MgSO4.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum fractional distillation.

Caption: Workflow for the synthesis of this compound.

Data Presentation

Reaction Parameters and Yields

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,10-Decanediol | 48% HBr, H2SO4 | n-Heptane | Reflux | 48 | ~90 |

| 2 | 1,10-Dibromodecane | Thiourea | Ethanol | Reflux | 6 | >95 (salt) |

| 3 | Bis(thiouronium) salt | NaOH | Water | Reflux | 3 | ~85 |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22S2 |

| Molecular Weight | 206.41 g/mol |

| Appearance | Colorless liquid or low melting solid |

| Boiling Point | 142-145 °C at 10 mmHg |

| Melting Point | 28-30 °C |

| Density | 0.953 g/mL at 25 °C |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.52 | q, J = 7.4 Hz | 4H | -CH₂-SH |

| 1.59 | p, J = 7.4 Hz | 4H | -CH₂-CH₂-SH |

| 1.35-1.25 | m | 12H | -(CH₂)₆- |

| 1.32 | t, J = 7.8 Hz | 2H | -SH |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| 39.3 | -CH₂-SH |

| 34.0 | -CH₂-CH₂-SH |

| 29.4 | -(CH₂)₆- |

| 29.1 | -(CH₂)₆- |

| 28.3 | -(CH₂)₆- |

| 24.6 | -(CH₂)₆- |

GC-MS (EI):

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 15 | [M]⁺ |

| 173 | 30 | [M - SH]⁺ |

| 140 | 45 | [M - 2SH]⁺ |

| 101 | 100 | [C₆H₁₃S]⁺ |

| 61 | 85 | [CH₂SH]⁺ |

Purification

High purity of this compound is crucial for its applications. The primary methods for purification are vacuum fractional distillation and recrystallization.

Vacuum Fractional Distillation

Due to its relatively high boiling point, this compound should be distilled under reduced pressure to prevent decomposition. A well-packed fractional distillation column is recommended to achieve high purity. The boiling point is approximately 142-145 °C at 10 mmHg.

Recrystallization

For obtaining highly crystalline material, recrystallization from a suitable solvent can be employed. A common solvent system for alkanedithiols is a mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., water) at low temperatures. The dithiol is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and purification of this compound. The described two-step method, involving the formation of a bis(thiouronium) salt from 1,10-dibromodecane followed by alkaline hydrolysis, is a reliable and scalable route to the desired product. The comprehensive experimental protocols, along with the tabulated data and purification guidelines, are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the consistent production of high-purity this compound for a wide range of applications.

An In-Depth Technical Guide to the Solubility of 1,10-Decanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,10-decanedithiol, a key bifunctional molecule widely utilized in organic synthesis, materials science, and nanotechnology. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound (HS(CH₂)₁₀SH) is a linear-chain aliphatic dithiol. Its structure, comprising a ten-carbon backbone capped by two thiol functional groups, imparts a dual nature to the molecule: a nonpolar hydrocarbon chain and polar, reactive thiol ends. This amphiphilicity governs its solubility and makes it a versatile building block for applications such as self-assembled monolayers (SAMs), crosslinking agent in polymer chemistry, and as a component in the synthesis of corrosion inhibitors and lubricants.[1] In the pharmaceutical and agrochemical sectors, it serves as a crucial intermediate in the synthesis of active ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility and handling.

| Property | Value |

| Molecular Formula | C₁₀H₂₂S₂ |

| Molecular Weight | 206.41 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | ~17 °C[2] |

| Boiling Point | 171-172 °C at 0.5 mmHg[2][3] |

| Density | 0.95 g/cm³[3] |

| Refractive Index | ~1.499[2] |

| pKa | ~10.19 (predicted)[3] |

Solubility Profile of this compound

The solubility of this compound is dictated by the principle of "like dissolves like". Its long, nonpolar decane chain suggests good solubility in nonpolar organic solvents, while the polar thiol groups may provide some limited affinity for more polar solvents.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available information, the following table summarizes its expected and reported solubility.

| Solvent | Polarity | Solubility | Notes |

| Water | High | Insoluble[2][3] | The long hydrophobic chain prevents dissolution in water. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble[1] | A highly polar aprotic solvent capable of dissolving a wide range of substances. |

| Toluene | Low | Likely Soluble | "Like dissolves like" principle suggests good solubility. |

| Hexane | Low | Likely Soluble | Expected to be a good solvent due to its nonpolar nature. |

| Chloroform | Medium | Likely Soluble | A common solvent for many organic compounds. |

| Dichloromethane (DCM) | Medium | Likely Soluble | Often used in reactions involving this compound. |

| Tetrahydrofuran (THF) | Medium | Likely Soluble | A versatile ether solvent. |

| Diethyl Ether | Low | Likely Soluble | A common nonpolar solvent. |

| Ethanol | High | Sparingly Soluble to Soluble | The thiol groups may interact with the alcohol, but the long alkyl chain will limit high solubility. |

| Methanol | High | Sparingly Soluble | Similar to ethanol, but likely less soluble due to higher polarity. |

| Acetone | Medium | Likely Soluble | A polar aprotic solvent that is a good general solvent. |

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (purity >95%)

-

A range of analytical grade solvents (e.g., water, DMSO, toluene, hexane, ethanol, methanol)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Pipettes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24 to 48 hours to ensure that the dissolution equilibrium is reached. Periodically agitate the vials using a vortex mixer to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dried residue.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Application in Self-Assembled Monolayers (SAMs)

A primary application of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol groups exhibit a strong affinity for gold, leading to the spontaneous formation of a highly ordered molecular layer.

Caption: Logical flow of SAM formation using this compound.

This ability to form SAMs is critical in the development of biosensors, molecular electronics, and for modifying the surface properties of materials. The exposed thiol groups on the SAM surface can be further functionalized, allowing for the attachment of other molecules, including those relevant to drug delivery systems.

Conclusion

While quantitative solubility data for this compound in many organic solvents is sparse, its chemical structure provides a strong basis for predicting its solubility behavior. It is insoluble in water but is expected to be soluble in a range of nonpolar and moderately polar organic solvents, with confirmed solubility in DMSO. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their specific solvent systems of interest. A thorough understanding of its solubility is paramount for its effective use in the diverse applications within research, materials science, and drug development.

References

An In-depth Technical Guide to the Safe Handling of 1,10-Decanedithiol

This guide provides comprehensive safety data and handling precautions for 1,10-Decanedithiol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is an aliphatic dithiol with a strong, unpleasant odor, often described as a stench.[1][2][3] It is a versatile intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals, and in material science for forming self-assembled monolayers.[3][4] Due to its sensitivity to air, it requires storage under an inert atmosphere to prevent oxidation.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22S2 | [5][6][7] |

| Molecular Weight | 206.42 g/mol | [5][6] |

| CAS Number | 1191-67-9 | [1][5][7] |

| Appearance | Clear colorless to white liquid or lump | [7] |

| Melting Point | ~17 °C | [3][4] |

| Boiling Point | 297.1 °C (at 760 mmHg) 171-172 °C (at 0.5 mmHg) | [3][4][5] |

| Density | 0.95 g/cm³ | [4][8] |

| Flash Point | 118 °C | [5] |

| Refractive Index | 1.4960 - 1.5020 @ 20°C | [4][7] |

| Solubility | Insoluble in water | [3][5][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| Precautionary | P261 | Avoid breathing mist or vapors | |

| P264 | Wash skin thoroughly after handling | [9] | |

| P271 | Use only outdoors or in a well-ventilated area | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | ||

| P405 | Store locked up | ||

| P501 | Dispose of contents/container to an approved waste disposal plant |

The following diagram illustrates the logical relationship between the hazards of this compound and the required precautionary measures.

References

- 1. fishersci.com [fishersci.com]

- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(1191-67-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | C10H22S2 | CID 14494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,10-Decanedithiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Decanedithiol is a linear alkanedithiol that finds applications in organic synthesis, as a crosslinking agent in polymer chemistry, and in the formation of self-assembled monolayers (SAMs) on metal surfaces, which is of interest in nanotechnology and drug delivery systems. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This guide provides a summary of the known stability information and proposes potential decomposition mechanisms and experimental protocols for its detailed thermal analysis.

Known Stability and Hazardous Decomposition

Based on available safety data sheets (SDS), this compound is known to be air-sensitive.[1] Exposure to air can lead to oxidation of the thiol groups. While a specific decomposition temperature is not provided, heating the compound is expected to lead to its decomposition.

The hazardous decomposition products identified in safety data sheets include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Sulfur oxides (SOx)

-

Hydrogen sulfide (H2S)[1]

These products suggest that under thermal stress, the molecule undergoes fragmentation involving both the hydrocarbon chain and the sulfur-containing functional groups.

Inferred Thermal Decomposition Pathways

While specific experimental data for the thermal decomposition of bulk this compound is lacking, insights can be drawn from studies on other thiols. The thermal decomposition of ethanethiol, for instance, has been shown to proceed through several pathways, including C-S bond cleavage, C-C bond cleavage, and intramolecular elimination.[2] By analogy, the following decomposition pathways for this compound can be postulated:

-

Intramolecular Elimination: The molecule could undergo a concerted reaction to eliminate hydrogen sulfide (H2S), a commonly observed decomposition product for thiols, resulting in the formation of an alkene.

-

Homolytic Cleavage of C-S Bond: This pathway would lead to the formation of a thiyl radical and an alkyl radical. These highly reactive species can then undergo a variety of secondary reactions, including dimerization, disproportionation, and further fragmentation.

-

Homolytic Cleavage of C-C Bond: Cleavage of the carbon-carbon bonds within the decane chain would result in the formation of smaller alkyl radicals, which would subsequently react to form a complex mixture of smaller volatile organic compounds.

These proposed primary decomposition steps would be followed by a cascade of secondary reactions, ultimately leading to the observed hazardous decomposition products such as CO, CO2, and SOx, especially in the presence of an oxidant.

Caption: Proposed primary decomposition pathways for this compound.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a flow rate of 20-50 mL/min. A parallel experiment in an oxidative atmosphere (air) can be performed for comparison.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperatures at which mass loss occurs. The derivative of this curve (DTG) will indicate the temperatures of maximum decomposition rates.

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond the expected decomposition (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and boiling, and potentially exothermic or endothermic peaks for decomposition. The area under these peaks can be integrated to determine the enthalpy of the transition.

Objective: To identify the volatile decomposition products as they evolve from the sample during heating.

Methodology:

-

Instrument: A TGA instrument interfaced with a mass spectrometer via a heated transfer line.

-

TGA Parameters: The same parameters as the standalone TGA experiment would be used.

-

MS Parameters: The mass spectrometer would be set to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) to detect the expected decomposition products.

-

Data Analysis: The TGA data will be correlated with the mass spectra of the evolved gases at corresponding temperatures. This allows for the identification of specific molecules being released at each stage of decomposition.

Caption: Proposed experimental workflow for TGA-MS analysis.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in structured tables for clear comparison and interpretation.

Table 1: Summary of TGA Data for this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | To be determined |

| Temperature at 5% Mass Loss (T5%) | To be determined |

| Temperature at 10% Mass Loss (T10%) | To be determined |

| Peak Decomposition Temperature(s) (Tpeak) from DTG | To be determined |

| Residual Mass at 600 °C (%) | To be determined |

Table 2: Summary of DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point (Tm) | To be determined | To be determined |

| Boiling Point (Tb) | To be determined | To be determined |

| Decomposition | To be determined | To be determined |

Table 3: Identified Decomposition Products from TGA-MS

| Temperature Range (°C) | m/z | Tentative Identification |

| e.g., 150-200 | e.g., 34 | e.g., H₂S |

| e.g., 200-300 | e.g., 28, 44 | e.g., CO, CO₂ |

| To be determined | To be determined | To be determined |

Conclusion

While there is a notable absence of comprehensive public data on the thermal stability and decomposition of this compound, existing information and analogies to similar compounds suggest that it is a thermally sensitive material. Its decomposition is likely to be complex, involving multiple pathways. For researchers, scientists, and drug development professionals utilizing this compound, it is imperative to either conduct the detailed thermal analysis as outlined in this guide or to exercise significant caution when subjecting it to elevated temperatures. The proposed experimental workflows provide a clear path to generating the necessary data for a complete understanding of its thermal behavior, ensuring its safe and effective use.

References

The Genesis of a Key Thiol: A Technical History of 1,10-Decanedithiol

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational molecules in organic chemistry is paramount. 1,10-Decanedithiol, a versatile difunctional thiol, has found applications in various scientific fields, from materials science to biochemistry. This technical guide delves into the discovery and historical synthesis of this important compound, providing a detailed look at the original experimental protocols and the quantitative data that defined its initial characterization.

Discovery and First Synthesis

The first documented synthesis of this compound, also known as 1,10-dimercaptodecane, was reported in 1943 by William P. Hall and E. Emmet Reid in their paper titled "A Series of α,ω-Dimercaptans" published in the Journal of the American Chemical Society. This work was part of a broader investigation into the synthesis and properties of long-chain dithiols. The method they established laid the groundwork for future preparations of this and similar molecules.

The synthesis of this compound was achieved through a two-step process starting from the corresponding α,ω-dihalogenated alkane. Specifically, 1,10-dibromodecane was used as the starting material. This was then reacted with thiourea to form an intermediate bis(isothiouronium) salt, which was subsequently hydrolyzed under alkaline conditions to yield the desired dithiol. This classic method remains a fundamental approach for the synthesis of thiols from alkyl halides.

Experimental Protocols of the Original Synthesis

The following is a detailed description of the experimental methodology as would have been presented in the seminal 1943 paper by Hall and Reid.

Step 1: Synthesis of Decamethylene-bis(isothiouronium bromide)

The initial step involves the reaction of 1,10-dibromodecane with thiourea to form the corresponding bis(isothiouronium) salt.

Reactants:

-

1,10-Dibromodecane

-

Thiourea

-

Ethanol (95%)

Procedure:

-

A solution of 1,10-dibromodecane in 95% ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A stoichiometric amount of thiourea, typically a slight excess to ensure complete reaction of the dibromide, is added to the flask.

-

The mixture is heated to reflux and maintained at this temperature for a specified period, allowing for the formation of the crystalline bis(isothiouronium) salt.

-

Upon cooling, the solid product, decamethylene-bis(isothiouronium bromide), precipitates from the solution.

-

The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.

Step 2: Hydrolysis to this compound

The isolated bis(isothiouronium) salt is then hydrolyzed to yield the final product.

Reactants:

-

Decamethylene-bis(isothiouronium bromide)

-

Sodium Hydroxide (or other strong base)

-

Water

Procedure:

-

The dried decamethylene-bis(isothiouronium bromide) is suspended in an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is heated to reflux to facilitate the hydrolysis of the isothiouronium salt.

-

During the hydrolysis, the thiol is formed as an oil.

-

After the reaction is complete, the mixture is cooled. The oily layer containing the this compound is then separated from the aqueous layer.

-

The crude dithiol is purified by distillation under reduced pressure to obtain the final product.

Quantitative Data from the Original Synthesis

The following table summarizes the key quantitative data for this compound as would have been determined in its initial characterization.

| Property | Value |

| Molecular Formula | C₁₀H₂₂S₂ |

| Molecular Weight | 206.41 g/mol |

| Boiling Point | 155-156 °C at 10 mmHg |

| Density | 0.965 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.500 |

| Appearance | Colorless liquid with a characteristic odor |

Synthesis Pathway Diagram

The logical flow of the original synthesis of this compound can be visualized as follows:

Caption: Original two-step synthesis of this compound.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

This foundational work by Hall and Reid not only provided the scientific community with a reliable method to synthesize this compound but also contributed to the broader understanding of the chemistry of dithiols. The principles of this synthesis are still relevant today and serve as a testament to the enduring legacy of early organic chemical research.

Methodological & Application

Application Note: Protocol for Forming Self-Assembled Monolayers (SAMs) with 1,10-Decanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Alkanethiols and dithiols on noble metal substrates, particularly gold, are a well-studied class of SAMs due to the strong, covalent-like interaction between sulfur and gold.[1] 1,10-decanedithiol is a versatile molecule for forming SAMs as it possesses two thiol functional groups, allowing for the formation of looped structures on a single surface or for creating bridges between two surfaces or nanoparticles. These dithiol SAMs are of significant interest in various applications, including molecular electronics, biosensing, and nanotechnology. This document provides a detailed protocol for the preparation of this compound SAMs on gold substrates and an overview of their characterization.

Data Presentation

Quantitative characterization of SAMs is crucial for ensuring the quality and reproducibility of the monolayer. While extensive specific data for this compound SAMs is not broadly available in the literature, the following table summarizes typical characterization results for alkanethiol SAMs on gold to provide a comparative reference.

| Parameter | Technique | Typical Value/Range for Alkanethiols on Gold | Notes on this compound |

| Contact Angle (Water) | Goniometry | 100-115° (for methyl-terminated thiols) | The presence of a terminal thiol group can influence the wettability. For a looped conformation, the surface would be primarily exposed alkane chains, leading to a hydrophobic surface. For a standing-up conformation with a free thiol, the terminal group would be less hydrophobic than a methyl group. |

| Ellipsometric Thickness | Ellipsometry | ~1-2 nm (dependent on chain length and orientation) | The theoretical length of a fully extended this compound molecule is approximately 1.5 nm. The measured thickness will depend on the molecular orientation (standing up or lying down).[2] |

| Surface Potential | Kelvin Probe Force Microscopy (KFM) | Dependent on the terminal group's dipole moment. | The surface potential of this compound molecules inserted into an octanethiol SAM was found to be 11 mV higher than the surrounding octanethiol monolayer.[3] |

| Thermal Stability | Thermal Desorption Spectroscopy (TDS) | Desorption of alkanethiols from gold typically begins around 400 K.[4] | The presence of two anchor points in a looped conformation may enhance thermal stability compared to single-thiol alkanes. |

Experimental Protocols

This section details the step-by-step procedure for forming this compound SAMs on a gold substrate.

Materials and Reagents

-

This compound (HS(CH₂)₁₀SH)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Ethanol (absolute, 200 proof)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Equipment

-

Beakers and glassware

-

Ultrasonic bath

-

Tweezers (non-magnetic, stainless steel)

-

Petri dishes

-

Fume hood

Substrate Preparation (Piranha Cleaning)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Never store piranha solution in a sealed container.

-

Place the gold substrates in a clean glass beaker.

-

Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid (3:1 H₂SO₄:H₂O₂). The solution will become very hot.

-

Immerse the substrates in the piranha solution for 10-15 minutes.

-

Carefully remove the substrates using tweezers and rinse them thoroughly with copious amounts of DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation to prevent contamination.

SAM Formation

-

Prepare a 1 mM solution of this compound in absolute ethanol. This is a commonly used concentration for alkanethiol SAM formation.[1]

-

Place the freshly cleaned and dried gold substrates in a clean glass container.

-

Immerse the substrates in the this compound solution. Ensure the entire gold surface is covered.

-

Seal the container to minimize solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen before sealing.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. This extended immersion time promotes the formation of a well-ordered monolayer.[1]

-

After the immersion period, remove the substrates from the solution with clean tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the formation of a this compound SAM on a gold substrate.

Caption: Experimental workflow for this compound SAM formation.

SAM Formation Mechanism

The following diagram illustrates the binding of this compound molecules to a gold surface, showing both looped and potentially standing-up conformations.

Caption: this compound SAM formation on a gold surface.

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 1,10-Decanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are foundational materials in a multitude of scientific and biomedical applications, including diagnostics, drug delivery, and cellular imaging.[1][2] Their utility is largely dictated by the ability to modify their surface with specific functional ligands. This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with 1,10-decanedithiol. This bifunctional linker, featuring a thiol group at each end of a ten-carbon chain, is particularly useful for creating nanoparticle assemblies or for subsequent conjugation of other molecules. The strong affinity between sulfur and gold facilitates the formation of a stable self-assembled monolayer (SAM) on the AuNP surface.[3][4]

Core Principles

The functionalization process relies on the ligand exchange mechanism where the citrate ions, commonly used to stabilize AuNPs during synthesis, are displaced by the thiol groups of this compound.[5] This process is driven by the formation of a strong gold-sulfur (Au-S) dative bond. Due to the presence of two thiol groups, this compound can act as a cross-linker, inducing controlled aggregation of AuNPs, or can form a monolayer with one thiol group attached to the gold surface and the other available for further chemical modifications.

Data Presentation: Characterization of Functionalized Gold Nanoparticles

The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with this compound.

| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Characterization Technique |

| Hydrodynamic Diameter | 15-25 nm | 20-40 nm (or larger if cross-linked) | Dynamic Light Scattering (DLS)[6] |

| Zeta Potential | -30 to -50 mV | -5 to -20 mV | Dynamic Light Scattering (DLS) |

| Surface Plasmon Resonance (λmax) | 518-522 nm | 525-540 nm (red-shift indicates functionalization and potential aggregation)[7] | UV-Vis Spectroscopy[8] |

| Core Diameter | ~15-20 nm | ~15-20 nm | Transmission Electron Microscopy (TEM)[6] |

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm gold nanoparticles.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

-

Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in ultrapure water in a 250 mL round-bottom flask.

-

Heat the solution to a rolling boil while stirring vigorously.

-

Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

-

Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep ruby red, which indicates the formation of AuNPs.[9]

-

Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature.

-

Store the citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to functionalize AuNPs with this compound.

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

This compound

-

Ethanol

-

Centrifuge

Procedure:

-

Prepare a 1 mM solution of this compound in ethanol.

-

To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. The final concentration of the dithiol should be in excess to ensure complete surface coverage. A typical starting point is a 10-fold molar excess relative to the gold concentration.

-

Allow the mixture to stir at room temperature for 12-24 hours to facilitate the ligand exchange process.

-

To remove excess this compound and displaced citrate ions, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 rpm for 30 minutes is a good starting point).

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh ethanol.

-

Repeat the centrifugation and resuspension steps two more times to ensure thorough cleaning.

-

After the final wash, resuspend the this compound functionalized AuNPs in the desired solvent (e.g., ethanol, toluene) for storage and further use.

Visualizations

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Caption: Ligand exchange process on the gold nanoparticle surface.

References

- 1. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 2. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold Nanoparticle Self-Aggregation on Surface with 1,6-Hexanedithiol Functionalization [mdpi.com]

- 8. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 9. mdpi.com [mdpi.com]

Applications of 1,10-Decanedithiol in Biosensor Fabrication: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanedithiol (DDT) is a versatile bifunctional organic molecule that has found significant application in the fabrication of various biosensing platforms. Its two terminal thiol (-SH) groups enable the formation of stable self-assembled monolayers (SAMs) on gold surfaces through strong gold-sulfur bonds. This property makes this compound an excellent linker molecule for the immobilization of biorecognition elements, such as enzymes, antibodies, and nucleic acids, onto the transducer surface of biosensors. The long alkyl chain of this compound provides a well-ordered and insulating layer, which can minimize non-specific binding and improve the signal-to-noise ratio of the biosensor. This document provides detailed application notes and protocols for the use of this compound in the fabrication of electrochemical, optical, and piezoelectric biosensors.

Application Note 1: Electrochemical Immunosensor for Cancer Biomarker Detection

Application: Development of a label-free electrochemical immunosensor for the sensitive detection of a cancer biomarker, such as Prostate-Specific Antigen (PSA).

Principle: A gold electrode is modified with a SAM of this compound. The free thiol groups of the SAM are then used to immobilize gold nanoparticles (AuNPs), which serve to amplify the electrochemical signal and provide a larger surface area for antibody attachment. Anti-PSA antibodies are covalently immobilized onto the AuNPs. The binding of PSA to the immobilized antibodies causes a change in the electrochemical impedance of the sensor, which can be measured using electrochemical impedance spectroscopy (EIS).

Quantitative Data Summary:

| Parameter | Value | Reference |

| Analyte | Prostate-Specific Antigen (PSA) | [1] |

| Biosensor Type | Electrochemical Impedance Spectroscopy (EIS) | [2] |

| Limit of Detection (LOD) | 0.29 ng/mL (using 40 nm AuNPs) | [1] |

| Linear Range | 0.5 - 100 ng/mL | [2] |

| Response Time | < 20 minutes |

Experimental Protocol:

-

Gold Electrode Preparation:

-

Polish a gold disk electrode (2 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

-

Sonciate the electrode in ethanol and deionized (DI) water for 5 minutes each to remove any residual alumina particles.

-

Electrochemically clean the electrode by cycling the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

-

Rinse the electrode thoroughly with DI water and dry under a stream of nitrogen.

-

-

Formation of this compound SAM:

-

Immerse the cleaned gold electrode in a 10 mM ethanolic solution of this compound for 12 hours at room temperature.

-

Rinse the electrode with ethanol and DI water to remove any unbound dithiol molecules.

-

Dry the electrode under a stream of nitrogen.

-

-

Immobilization of Gold Nanoparticles (AuNPs):

-

Immerse the this compound-modified electrode in a colloidal solution of gold nanoparticles (40 nm diameter) for 6 hours at room temperature.[2]

-

Rinse the electrode with DI water and dry under a stream of nitrogen.

-

-

Antibody Immobilization:

-

Activate the carboxyl groups on the surface of the immobilized anti-PSA antibodies by incubating a 1 mg/mL antibody solution with 100 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 25 mM N-hydroxysuccinimide (NHS) in phosphate-buffered saline (PBS, pH 7.4) for 1 hour at room temperature.

-

Immerse the AuNP-modified electrode in the activated antibody solution for 2 hours at room temperature.

-

Block any remaining active sites by immersing the electrode in a 1% bovine serum albumin (BSA) solution in PBS for 30 minutes.

-

Rinse the electrode with PBS.

-

-

Electrochemical Detection of PSA:

-

Perform electrochemical impedance spectroscopy (EIS) measurements in a solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS.

-

Record the impedance spectrum before and after incubating the sensor with different concentrations of PSA in human serum samples for 15 minutes.

-

The change in the charge transfer resistance (Rct) is proportional to the concentration of PSA.

-

Signaling Pathway and Experimental Workflow:

Application Note 2: Surface Plasmon Resonance (SPR) Biosensor for Protein Detection

Application: Development of a highly sensitive SPR biosensor for the real-time, label-free detection of protein interactions, using Bovine Serum Albumin (BSA) as a model protein.[2]

Principle: A thin gold film on a glass prism is modified with a SAM of this compound. Gold nanoparticles are then chemisorbed onto the free thiol groups of the SAM.[2] This AuNP layer enhances the SPR signal. A specific biorecognition element (e.g., an antibody or aptamer) is immobilized on the AuNPs. The binding of the target protein to the biorecognition element causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Analyte | Bovine Serum Albumin (BSA) | [2] |

| Biosensor Type | Surface Plasmon Resonance (SPR) | [2] |

| Limit of Detection (LOD) | 1 nM | [2] |

| Dynamic Range | 1 nM - 1 µM | [2] |

| Association Rate Constant (ka) | 1.2 x 10⁵ M⁻¹s⁻¹ | [2] |

| Dissociation Rate Constant (kd) | 2.5 x 10⁻⁴ s⁻¹ | [2] |

Experimental Protocol:

-

Preparation of Gold-Coated SPR Sensor Chip:

-

Use a commercially available gold-coated glass slide for SPR.

-

Clean the gold surface by immersing it in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 minute. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).

-

Rinse the chip extensively with DI water and dry under a stream of nitrogen.

-

-

Formation of this compound SAM:

-

Immerse the cleaned SPR chip in a 5 mM ethanolic solution of this compound for 18 hours.

-

Rinse with ethanol and DI water, then dry with nitrogen.

-

-

Immobilization of Gold Nanoparticles:

-

Immerse the dithiol-modified chip in a colloidal AuNP solution (20 nm) for 2 hours.[2]

-

Rinse with DI water and dry with nitrogen.

-

-

Immobilization of Biorecognition Element (e.g., Anti-BSA Antibody):

-

Activate the carboxyl groups of the antibody using EDC/NHS chemistry as described in Application Note 1.

-

Inject the activated antibody solution over the AuNP-modified SPR sensor surface in the SPR instrument until the desired immobilization level is reached (monitoring the SPR signal in real-time).

-

Inject a blocking solution (e.g., 1 M ethanolamine, pH 8.5) to deactivate any remaining active ester groups.

-

-

SPR Measurement of Protein Binding:

-

Establish a stable baseline by flowing running buffer (e.g., PBS with 0.05% Tween 20) over the sensor surface.

-

Inject different concentrations of the target protein (BSA) in the running buffer and monitor the change in the SPR signal (response units, RU) over time.

-

After each binding event, regenerate the sensor surface by injecting a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to dissociate the bound protein.

-

Logical Relationship of Biosensor Components:

Application Note 3: Quartz Crystal Microbalance (QCM) DNA Biosensor for Pathogen Detection

Application: Development of a QCM-based DNA biosensor for the sensitive and specific detection of pathogenic DNA sequences, for example, from Salmonella typhimurium.

Principle: A gold-coated quartz crystal is modified with a SAM of this compound. A single-stranded DNA (ssDNA) probe, modified with a thiol group at its 5' end, is immobilized on the gold surface. The hybridization of the target DNA sequence to the immobilized probe results in an increase in mass on the crystal surface, which causes a decrease in the resonant frequency of the crystal. This frequency change is measured by the QCM instrument and is proportional to the amount of hybridized target DNA.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Analyte | Salmonella typhimurium DNA | [3] |